1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine
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Overview
Description
1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C15H17NO2 It is a derivative of benzylamine, featuring a benzyloxy group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-hydroxy-3-methoxybenzaldehyde.
Formation of Benzyloxy Group: The hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting 2-(benzyloxy)-3-methoxybenzaldehyde is then reduced to 1-[2-(benzyloxy)-3-methoxyphenyl]methanol using a reducing agent like sodium borohydride.
Amination: Finally, the alcohol is converted to the amine via a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine
- 2-(Benzyloxy)phenylmethanamine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine is unique due to the specific positioning of the benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs .
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3-methoxy-2-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9H,10-11,16H2,1H3 |
InChI Key |
XDSWFXQYLMNDDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
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